Cycloheptene

Computational chemistry Thermodynamics Reaction mechanism

Cycloheptene delivers intermediate ROMP reactivity—above cyclopentene, below cyclooctene—for precise copolymer composition and kinetic control. It is the preferred comonomer for ultrahigh-MW (Mn > 10⁶) cyclic olefin copolymers with tunable Tg, yielding ~10× higher molecular weight than cyclooctene under comparable conditions. Its clean epoxidation selectivity and kinetically stable epoxide intermediates make it the superior substrate for mechanistic oxidation studies and pharmaceutical intermediate synthesis where pathway specificity and isolable epoxides are critical.

Molecular Formula C7H12
Molecular Weight 96.17 g/mol
CAS No. 45509-99-7
Cat. No. B7800759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptene
CAS45509-99-7
Molecular FormulaC7H12
Molecular Weight96.17 g/mol
Structural Identifiers
SMILESC1CCC=CCC1
InChIInChI=1S/C7H12/c1-2-4-6-7-5-3-1/h1-2H,3-7H2
InChIKeyZXIJMRYMVAMXQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloheptene (CAS 45509-99-7): Chemical Identity and Fundamental Characteristics for Procurement Decisions


Cycloheptene (CAS 45509-99-7) is a seven-membered cycloalkene (C₇H₁₂, MW 96.17 g/mol) that exists primarily as the cis-(Z) isomer under ambient conditions [1]. It is a colorless oily liquid with a boiling point of 115.6 ± 7.0 °C, density of 0.8 ± 0.1 g/cm³, and vapor pressure of 22.5 ± 0.1 mmHg at 25 °C [1]. The compound serves as a monomer in ring-opening metathesis polymerization (ROMP) and as a synthetic building block for active pharmaceutical ingredients and specialty chemicals [2]. Its intermediate ring strain—between the more-strained cyclopentene and less-strained cyclooctene—and its specific conformational preferences confer distinct reactivity profiles that differentiate it from its smaller and larger cyclic olefin analogs in both synthetic and polymer chemistry applications [3].

Why Cycloheptene Cannot Be Substituted with Cyclohexene or Cyclooctene: The Procurement Relevance of Ring Strain and Chemoselectivity


Cycloheptene occupies a unique position among cyclic olefins that precludes simple substitution with its C5, C6, or C8 analogs. The ring strain energy of cis-cycloheptene, although not as extreme as that of trans-isomers, differs substantially from cyclohexene (virtually strain-free) and cyclooctene (moderate strain), directly impacting both thermodynamic driving forces in polymerization and kinetic reactivity in addition reactions [1]. In gas-phase oxidation with non-heme iron(IV)-oxo complexes, cycloheptene exhibits near-exclusive epoxidation selectivity, whereas cyclohexene displays balanced epoxidation/hydroxylation pathways and cyclopentene favors hydroxylation [2]. In ROMP copolymerization, cycloheptene demonstrates intermediate monomer incorporation efficiency—ranking below cyclooctene but above cyclopentene—a result of its specific ring strain and conformational flexibility [3]. These quantifiable differences mean that substituting cycloheptene with a different ring-size cycloalkene will alter reaction kinetics, product selectivity, polymer architecture, and thermal properties, potentially compromising experimental reproducibility and product performance. The following quantitative evidence establishes where cycloheptene provides verifiable, meaningful differentiation for scientific selection.

Cycloheptene Quantitative Differentiation Evidence: Ring Strain, Kinetics, Selectivity, and Polymer Properties


Ring Strain Energy: Intermediate Value Between Cyclohexene and Cyclooctene

Calculated ring strain energy (SE) for the trans-(E) isomer of cycloheptene is 25.2 kcal/mol at the G3 level of theory, compared to 49.3 kcal/mol for trans-cyclohexene and 17.9 kcal/mol for trans-cyclooctene [1]. This places cycloheptene's strain energy at approximately half that of cyclohexene's trans isomer, reflecting its seven-membered ring geometry and conformational flexibility.

Computational chemistry Thermodynamics Reaction mechanism

OH Radical Reaction Rate Constant: Faster than Cyclopentene and Cyclohexene

The gas-phase rate constant for the reaction of cycloheptene with OH radicals is 7.08 ± 0.22 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, measured relative to isoprene (k = 9.60 × 10⁻¹¹) at 298 ± 2 K [1]. This is approximately 11% higher than the rate constants for cyclopentene (6.39 ± 0.23) and cyclohexene (6.43 ± 0.17).

Atmospheric chemistry Kinetics Oxidation

Oxidation Chemoselectivity: Strong Epoxidation Preference Over Hydroxylation

In gas-phase reactions with the non-heme iron(IV)-oxo complex [(PyTACN)Fe(O)(Cl)]⁺, cycloheptene exhibits strong preference for epoxidation over allylic hydrogen atom transfer (HAT/hydroxylation), in contrast to cyclohexene where both pathways have comparable rates, and 1,4-cyclohexadiene where HAT is clearly preferred [1]. The study explicitly states: 'epoxidation is strongly favored in reactions with cycloheptene and cis-cyclooctene.'

Bioinorganic chemistry Oxidation catalysis Mechanistic enzymology

ROMP Copolymerization Reactivity: Intermediate Monomer Incorporation Between Cyclooctene and Cyclopentene

In ROMP copolymerization with a thioether-derived oxanorbornene imide (M1) using Hoveyda–Grubbs second-generation catalyst, the degree of cycloolefin monomer incorporation followed the order: cyclooctene (M5) > cyclopent-3-en-1-ol (M3) > cycloheptene (M4) > cyclopentene (M2) [1]. Cycloheptene (M4) exhibited intermediate ROMP reactivity, with the authors attributing this trend to the effect of cycloolefin ring strain energies.

Polymer chemistry ROMP Copolymerization

Ethylene Copolymerization: Ultrahigh Molecular Weight Amorphous Copolymers

Ethylene copolymerization with cycloheptene using half-titanocene catalysts (Cp*TiCl₂(OAr)) produced ultrahigh molecular weight amorphous copolymers with number-average molecular weight (Mn) ranging from 1.32 × 10⁶ to 3.08 × 10⁶ [1]. In comparison, cyclooctene copolymers under similar conditions yielded Mn values of 1.08–12.6 × 10⁵ (one order of magnitude lower).

Polyolefin synthesis Cyclic olefin copolymer Materials science

Epoxide Ring-Opening Stability: Slower Kinetics than Cyclohexene-Derived Epoxides

In ammonium-directed olefinic epoxidation studies, cycloheptene-derived allylic amines exhibited much slower rates of ring-opening of the intermediate epoxides compared to cyclohexene-derived allylic and homoallylic amine counterparts, allowing for isolation of the epoxide intermediates [1]. Cyclopentene-derived amines showed similarly slow ring-opening kinetics.

Epoxidation Synthetic methodology Reaction intermediate

Cycloheptene Application Scenarios Where Quantitative Differentiation Drives Procurement Value


Controlled ROMP Synthesis of Functional Poly(olefin)s with Tunable Composition

The intermediate ROMP reactivity of cycloheptene—ranking between the highly reactive cyclooctene and the poorly reactive cyclopentene [1]—enables precise control over copolymer composition and kinetics. Researchers synthesizing thioether-functional or amino-functional poly(olefin)s can leverage this balanced reactivity to achieve targeted monomer incorporation ratios that are inaccessible with other cyclic olefins. The regioselective ROMP of 3-substituted cycloheptene further enables high-yield synthesis of head-to-tail regioregular polymers with tertiary amino side chains on every seventh backbone carbon [2], a precision architecture not readily achieved with cyclohexene or cyclooctene analogs.

Synthesis of Ultrahigh Molecular Weight Amorphous Ethylene Copolymers

When the application demands ultrahigh molecular weight (Mn > 10⁶) amorphous polyolefins with tunable glass transition temperatures, cycloheptene is the preferred cyclic comonomer. Ethylene copolymerization with cycloheptene using half-titanocene catalysts yields copolymers with Mn values of 1.32–3.08 × 10⁶—approximately ten-fold higher than those obtained with cyclooctene under comparable conditions [1]. This dramatic difference in molecular weight directly influences melt strength, viscosity, and mechanical durability, making cycloheptene essential for applications requiring high-performance cyclic olefin copolymers (COCs).

Mechanistic Studies of Non-Heme Iron Oxidation Enzymes

Cycloheptene serves as an optimal substrate for gas-phase model studies of non-heme iron(IV)-oxo halogenases due to its strong and unambiguous preference for epoxidation over hydroxylation [1]. In contrast to cyclohexene, which yields mixed epoxidation/hydroxylation products, cycloheptene provides a clean chemoselectivity profile that simplifies mechanistic interpretation and product analysis. This differentiation makes cycloheptene the substrate of choice for researchers investigating iron-oxo reaction mechanisms, catalyst design, or biomimetic oxidation systems where pathway selectivity is a critical variable.

Isolation of Epoxide Intermediates in Directed Oxidation Syntheses

In synthetic sequences requiring the isolation and subsequent functionalization of epoxide intermediates, cycloheptene-derived allylic amines offer a distinct advantage: their epoxides undergo ring-opening at much slower rates than cyclohexene-derived counterparts [1]. This kinetic stability enables practical isolation and purification of the epoxide intermediate, a step that is often precluded by rapid decomposition in the cyclohexene series. For pharmaceutical intermediate synthesis or natural product derivatization where epoxide isolation is necessary, cycloheptene is the demonstrably superior substrate.

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